5-Aminomethylindole-1-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
AMTB can be synthesized by reacting 5-nitroindole with formaldehyde and aminoacetaldehyde diethyl acetal. A simple and safe tert-butylation reaction was developed for the synthesis of compounds of pharmaceutical importance . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .Scientific Research Applications
Novel Synthetic Methodologies
Research has been focused on the development of novel synthetic methodologies involving indole derivatives. For instance, studies have explored the Diels-Alder reactions of amido substituted furans and the synthesis of heterocyclic β-amino acids, highlighting the utility of indole and similar heterocyclic compounds in constructing complex molecular architectures. These methodologies are crucial for the synthesis of natural products and pharmaceuticals, demonstrating the importance of such chemical entities in organic chemistry (Padwa, Brodney, & Lynch, 2003) (Meninno, Carratù, Overgaard, & Lattanzi, 2021).
Synthesis of Functionalized Esters
A significant area of research involves the synthesis of functionalized esters, such as the one-pot approach to highly functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing the relevance of indole and pyrrole derivatives in medicinal chemistry and material science (Meninno et al., 2021).
Chiral Compound Synthesis
The synthesis and molecular structure elucidation of chiral cyclic amino acid esters derived from indole and similar scaffolds underline the role of these compounds in generating chiral centers, which are crucial in the development of enantiomerically pure pharmaceuticals. Such research underscores the significance of indole derivatives in accessing chiral chemistry and its application in drug synthesis (Moriguchi et al., 2014).
Advanced Materials and Macromolecular Chemistry
Indole derivatives also find applications in the synthesis of advanced materials, such as dendritic macromolecules with specific solubility characteristics. These materials have potential applications in drug delivery systems, highlighting the versatility of indole-related compounds in both organic synthesis and material science (Pesak, Moore, & Wheat, 1997).
properties
IUPAC Name |
tert-butyl 5-(aminomethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCAJWQEJGGGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminomethylindole-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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